AB-PINACA-d9

Forensic Toxicology LC-MS Method Validation Synthetic Cannabinoid Analysis

Accurate quantification of AB-PINACA in forensic or pharmacokinetic studies requires a matched deuterated internal standard to correct for matrix effects. AB-PINACA-d9 (9-deuterium label) provides a +9 Da mass shift for unambiguous SRM without spectral overlap. - DEA exempt preparation: no Schedule I license delays - ≥99% deuterated purity with certificate of analysis - Validated for LC-MS/MS in human urine/serum (Hutchison et al. 2018)

Molecular Formula C18H26N4O2
Molecular Weight 339.5 g/mol
Cat. No. B12354144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-PINACA-d9
Molecular FormulaC18H26N4O2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N
InChIInChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2
InChIKeyGIMHPAQOAAZSHS-XKXPCLCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-PINACA-d9: Deuterated Internal Standard


AB-PINACA-d9 (CAS 2484976-98-7) is a deuterium-labeled analog of the synthetic cannabinoid AB-PINACA, designed specifically as an internal standard (IS) for quantitative analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The compound features nine deuterium atoms on the pentyl side chain, providing a distinct isotopic signature that enables chromatographic co-elution with the non-deuterated analyte while allowing mass spectrometric differentiation . AB-PINACA-d9 is supplied as a DEA exempt preparation, facilitating procurement for qualified research and forensic laboratories without the need for a Schedule I controlled substance registration .

Why AB-PINACA-d9 Cannot Be Substituted


Generic substitution with non-deuterated analogs or structurally distinct internal standards fails to meet the analytical validation requirements for accurate quantification of AB-PINACA in complex biological matrices. AB-PINACA-d9 provides chromatographic co-elution with the target analyte AB-PINACA, thereby normalizing for matrix effects, ionization suppression/enhancement, and sample preparation variability that non-deuterated or structurally dissimilar standards cannot compensate for [1]. The nine-deuterium label yields a mass shift of +9 Da relative to AB-PINACA (m/z 331 vs. m/z 340), enabling unambiguous selected reaction monitoring (SRM) in MS/MS workflows without spectral overlap . Cross-study analysis of synthetic cannabinoid quantification methods demonstrates that use of a matched deuterated IS such as AB-PINACA-d9 is required for achieving acceptable accuracy and precision in forensic toxicology applications, whereas surrogate standards introduce quantification bias [1] [2].

AB-PINACA-d9 Analytical Performance Evidence


Isotopic Purity Minimizes Cross-Talk

AB-PINACA-d9 is supplied with a certified purity of ≥99% deuterated forms (d1-d9) . This high isotopic purity minimizes the presence of unlabeled AB-PINACA carryover that would otherwise contribute to baseline signal in the analyte channel, a common source of quantification error when using lower-purity or in-house deuterated standards. In contrast, non-deuterated AB-PINACA used as a calibrant does not enable this isotopic discrimination, and structurally distinct IS such as JWH-081-D11 exhibit different chromatographic retention and ionization behavior [1].

Forensic Toxicology LC-MS Method Validation Synthetic Cannabinoid Analysis

Mass Shift for Unambiguous MS Discrimination

AB-PINACA-d9 exhibits a precursor ion at m/z 340.27, representing a +9 Da mass shift relative to the non-deuterated AB-PINACA precursor ion at m/z 331.27 . This mass difference allows the internal standard and analyte to be monitored in separate selected reaction monitoring (SRM) channels without isotopic interference. In contrast, non-deuterated structural analogs such as AB-FUBINACA (m/z 369.2) or JWH-018 (m/z 342.2) do not co-elute with AB-PINACA and therefore fail to correct for matrix effects occurring at the retention time of the analyte [1].

Mass Spectrometry LC-MS/MS Quantitative Bioanalysis

DEA Exempt Status Simplifies Procurement

AB-PINACA-d9 is formulated and sold as a DEA exempt preparation, meaning possession does not require a DEA Controlled Substance registration nor a DEA Form 222 . By comparison, the non-deuterated analyte AB-PINACA is a Schedule I controlled substance in the United States, requiring stringent DEA licensing and record-keeping for procurement, handling, and disposal [1]. Alternative deuterated standards for other synthetic cannabinoids (e.g., ADB-PINACA-d9) are also Schedule I and are not universally exempt, imposing additional administrative and compliance costs .

Controlled Substance Compliance Forensic Laboratory Procurement DEA Exemption

Co-Elution Corrects Matrix Effects

AB-PINACA-d9 co-elutes with AB-PINACA under reverse-phase LC conditions due to identical physicochemical properties imparted by the deuterium label . This co-elution enables the internal standard to experience the same matrix-induced ionization suppression or enhancement as the analyte, thereby normalizing the analyte/internal standard peak area ratio [1]. In validation studies of SPE/HPLC-ESI-MS-MS methods for synthetic cannabinoids in blood, the use of deuterated internal standards (including AB-PINACA-d9) was essential for achieving acceptable accuracy and precision; non-deuterated surrogate standards (e.g., UR-144-D5) did not fully compensate for matrix effects across the analyte panel [2] [3].

Matrix Effect Correction Sample Preparation LC-MS Quantification

Side-Chain Deuteration Limits H/D Exchange

The deuteration pattern of AB-PINACA-d9 is specifically located on the pentyl side chain (nine deuterium atoms), which is remote from exchangeable amide protons and the indazole core . This labeling strategy minimizes in-source or in-solution hydrogen-deuterium (H/D) back-exchange that can occur with amide-labeled or aromatic deuterated standards under protic LC mobile phase conditions . While direct H/D exchange rate data for AB-PINACA-d9 are not published, class-level inference from deuterated alkyl chain standards indicates that side-chain deuteration provides superior stability in LC-MS workflows compared to backbone-deuterated analogs [1]. Non-deuterated standards provide no isotopic discrimination, and alternatively labeled internal standards (e.g., 13C-labeled) may be cost-prohibitive or unavailable for AB-PINACA.

Isotope Labeling Strategy LC-MS Robustness H/D Exchange

Matched Internal Standard for Forensic Methods

AB-PINACA-d9 is the specified internal standard for AB-PINACA quantification in the published LC-MS/MS method used by Hutchison et al. (2018) to identify AB-PINACA and its metabolites in human urine and serum from forensic samples [1]. In this study, AB-PINACA was detected in forensic casework alongside monohydroxy metabolites (4OH-AB-PINACA and 5OH-AB-PINACA) using AB-PINACA-d9 as the IS [1]. The use of a matched deuterated IS was essential for achieving the method's sensitivity and specificity, enabling detection and quantification of AB-PINACA in authentic human specimens. In contrast, methods that employ non-deuterated IS or surrogate standards have not been reported for AB-PINACA quantification in peer-reviewed forensic literature, underscoring AB-PINACA-d9 as the de facto standard for this analyte [1] [2].

Forensic Method Validation LC-MS/MS AB-PINACA Quantification

AB-PINACA-d9 Application Scenarios


Confirmatory Quantification in Forensic Toxicology

AB-PINACA-d9 is the required internal standard for definitive quantification of AB-PINACA in forensic casework involving suspected synthetic cannabinoid intoxication or fatality. As demonstrated in the validated LC-MS/MS method by Hutchison et al. (2018), AB-PINACA-d9 enabled sensitive and specific detection of AB-PINACA and its active metabolites in authentic human urine and serum samples [1]. The exempt preparation status allows forensic laboratories to procure the standard without Schedule I licensing delays, accelerating case turnaround .

Pharmacokinetics and Metabolism Studies

In research settings investigating the metabolism and pharmacokinetics of AB-PINACA, AB-PINACA-d9 provides the analytical backbone for accurate quantification of parent drug and metabolites in biological matrices. The study by Hutchison et al. (2018) used AB-PINACA-d9 as IS to identify primary phase I metabolites (4OH-AB-PINACA and 5OH-AB-PINACA) in forensic samples and to characterize their in vitro and in vivo activity [1]. This work directly informs mechanistic understanding of AB-PINACA toxicity relative to Δ9-THC and other synthetic cannabinoids [1].

Method Development for NPS Panels

AB-PINACA-d9 serves as a critical component in the development and validation of multi-analyte LC-MS/MS methods for synthetic cannabinoid screening and confirmation in blood, urine, and oral fluid. As documented by Borg et al. (2016), a validated method for 34 aminocarbonyl/carboxamide and arylindole synthetic cannabinoids in human whole blood included AB-PINACA as a target analyte, with the requirement for a matched deuterated IS to achieve SWGTOX-compliant validation parameters [2] [3]. AB-PINACA-d9 fulfills this requirement, whereas surrogate standards introduce unacceptable quantification bias in complex biological matrices [3].

Proficiency Testing and Regulatory Compliance

Forensic laboratories participating in proficiency testing programs or seeking accreditation (e.g., ISO/IEC 17025) for synthetic cannabinoid analysis require certified reference materials and matched internal standards to demonstrate method accuracy and precision. AB-PINACA-d9, supplied with a certificate of analysis specifying ≥99% deuterated forms purity, provides the traceability and documentation needed for regulatory audits [4]. Its DEA exempt status further simplifies compliance with controlled substance security and inventory requirements under 21 CFR Part 1301 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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